(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide is a complex organic compound that features a benzoxazole ring, a hydroxyphenyl group, and a bromo-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Coupling Reactions: The hydroxyphenyl and bromo-methoxyphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring and bromo-methoxyphenyl group make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-20-10-7-15(24)12-14(20)6-11-22(28)25-16-8-9-19(27)17(13-16)23-26-18-4-2-3-5-21(18)30-23/h2-13,27H,1H3,(H,25,28)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBNRHNGKFCJLZ-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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